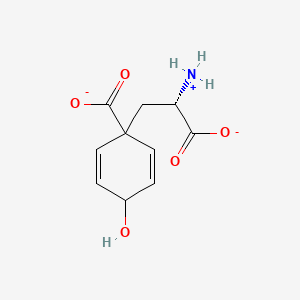

L-Arogenate

Description

Properties

Molecular Formula |

C10H12NO5- |

|---|---|

Molecular Weight |

226.21 g/mol |

IUPAC Name |

1-[(2S)-2-azaniumyl-2-carboxylatoethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/p-1/t6?,7-,10?/m0/s1 |

InChI Key |

MIEILDYWGANZNH-DSQUFTABSA-M |

Isomeric SMILES |

C1=CC(C=CC1O)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |

Canonical SMILES |

C1=CC(C=CC1O)(CC(C(=O)[O-])[NH3+])C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Microbiological Applications

Chemoattractant Properties

L-Arogenate has been identified as a chemoattractant for Pseudomonas aeruginosa, a common bacterium. Research indicates that this organism can utilize this compound as a sole source of carbon and nitrogen, which is crucial for its growth and metabolic functions. Studies have shown that mutants lacking specific enzymes involved in the catabolism of this compound exhibit significantly reduced growth rates when using this compound as a nitrogen source . This highlights the importance of this compound in microbial ecology and potential applications in bioremediation.

Table 1: Utilization of this compound by Pseudomonas aeruginosa

| Enzyme Involved | Growth Rate Impact |

|---|---|

| Cyclohexadienyl Dehydratase | Reduced |

| Phenylalanine Hydroxylase | Reduced |

| RpoN Null Mutant | Dependent on sigma54 |

Plant Metabolism

Role in Aromatic Amino Acid Biosynthesis

In plants, this compound serves as an immediate precursor to both L-phenylalanine and L-tyrosine. It is integral to the shikimate pathway, which is essential for synthesizing various secondary metabolites, including flavonoids and alkaloids. For instance, Euglena gracilis utilizes this compound as the sole precursor for these amino acids, showcasing its pivotal role in plant metabolism .

Case Study: Modulation of Arogenate Dehydratase in Arabidopsis

Research on Arabidopsis thaliana demonstrated that altering arogenate dehydratase expression affects secondary metabolism significantly. Mutants exhibited changes in flavonoid and phenylpropanoid contents, implicating this compound's role in regulating metabolic pathways that influence plant growth and development .

Synthetic Chemistry

Synthesis of this compound

Recent advancements have led to a practical synthesis of this compound through a seven-step process starting from O-benzyl L-tyrosine methyl ester. This method yields not only this compound but also stable analogues that can be used for further biological studies . The ability to synthesize stable derivatives opens new avenues for research into their potential applications in pharmaceuticals and agriculture.

Table 2: Synthesis Overview of this compound

| Step Description | Yield (%) |

|---|---|

| Starting Material: O-benzyl L-tyrosine | - |

| Key Reaction: Carboxylative Dearomatization | 20 |

| Final Product: this compound | Isolated |

Biochemical Pathways

This compound's involvement in various biochemical pathways illustrates its versatility as a compound. It can undergo dehydration reactions leading to the formation of stable products like spiro-arogenate under specific conditions. These reactions are significant for understanding metabolic processes in both microorganisms and plants .

Chemical Reactions Analysis

Prephenate Dehydratase Activity of Bifunctional ADT Isoforms

Reaction:

Key Features:

-

Enzyme: Bifunctional ADT isoforms with prephenate dehydratase (PDT) activity .

-

Biological Context: Alternative pathway for phenylalanine synthesis in bacteria like Pseudomonas aeruginosa .

| Substrate | Products | Enzyme Class | Organisms | References |

|---|---|---|---|---|

| L-Prephenate | L-Phenylpyruvate + CO₂ | Hydro-lyase | Pseudomonas aeruginosa |

Research Findings:

-

Pseudomonas mutants lacking cyclohexadienyl dehydratase show 70% reduced growth on this compound as a nitrogen source, confirming dual metabolic roles .

Catabolic Pathways in Pseudomonas aeruginosa

This compound serves as a carbon/nitrogen source via two converging pathways:

Pathway 1: Deamination to 4-Hydroxyphenylpyruvate

-

Deamination:

-

Oxidation:

Pathway 2: Hydroxylation and Transamination

-

Dehydration:

-

Hydroxylation:

-

Transamination:

Key Enzymes:

-

Cyclohexadienyl dehydrogenase (CHD)

-

Phenylalanine hydroxylase (PAH)

| Pathway | Key Enzymes | Nitrogen Source Dependency | Sigma Factor | References |

|---|---|---|---|---|

| 1 | CHD | Yes | σ⁵⁴ (RpoN) | |

| 2 | CDT, PAH, AAT | Yes | σ⁵⁴ (RpoN) |

Enzymatic Conversion to L-Tyrosine

Reaction:

Biological Context:

| Substrate | Products | Cofactor | Organisms | References |

|---|---|---|---|---|

| This compound | L-Tyrosine + CO₂ | NADH | Fungi, Plants |

Research Implications

-

Metabolic Engineering: ADT isoforms regulate lignin composition, offering targets for bioenergy crop optimization .

-

Bacterial Metabolism: σ⁵⁴-dependent catabolism of this compound in Pseudomonas highlights evolutionary adaptability .

-

Synthetic Biology: Reverse biomimetic routes enable stable arogenate analogues for biochemical assays .

This compound’s reactivity bridges primary and secondary metabolism, with applications spanning agriculture, bioengineering, and medicinal chemistry.

Preparation Methods

Chemical Synthesis via Reverse Biomimetic Strategy

Stepwise Reaction Sequence and Optimization

The synthesis involves a carboxylative dearomatization as the pivotal step (Scheme 1):

Step 1: Imidazolidinone Formation

O-Benzyl L-tyrosine methyl ester undergoes sequential treatment with methylamine and tert-butyl aldehyde to form an imidazolidinone ring, protecting the amine and carboxyl groups while introducing a sterically demanding tert-butyl moiety.

Step 2: N-Chloroformylation

Reaction with phosgene (COCl₂) in tetrahydrofuran (THF) generates the N-chloroformylimidazolidinone derivative. Pyridine is critical for scavenging HCl, preventing acid-mediated decomposition.

Step 3: Catalytic Hydrogenation

Pd/C-mediated hydrogenation removes the O-benzyl protecting group, yielding a phenol intermediate primed for dearomatization.

Step 4: Microwave-Assisted Cyclization

Heating with triethylamine in acetonitrile at 150°C (microwave) induces intramolecular electrophilic capture of the phenolic ring by the chloroformyl group. This step forms a spirodienone intermediate via a 6-endo-dig cyclization, reinstating the cyclohexadienol core of L-arogenate.

Step 5: Stereoselective Reduction

Sodium borohydride and CeCl₃·7H₂O in methanol at −78°C selectively reduce the ketone to the (1R,2S)-diol configuration, matching natural this compound.

Step 6: Hydrolytic Ring Opening

Barium hydroxide (Ba(OH)₂) at 30°C for 18 hours hydrolyzes the imidazolidinone and lactam rings. Careful control of base strength and temperature prevents rearomatization to phenylalanine or tyrosine.

Step 7: Final Purification

Lyophilization and ion-exchange chromatography isolate this compound, though yields are limited by its instability. Stabilized analogues (e.g., spiroarogenate) are isolated more readily.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Critical Parameters |

|---|---|---|---|

| 1 | MeNH₂, t-BuCHO, MgSO₄ | 85 | Anhydrous conditions prevent hydrolysis |

| 2 | COCl₂, pyridine, THF | 78 | Excess pyridine neutralizes HCl |

| 3 | H₂, Pd/C, THF | 92 | Ambient temperature avoids over-reduction |

| 4 | Et₃N, MeCN, 150°C (mw) | 65 | Microwave heating ensures rapid cyclization |

| 5 | NaBH₄, CeCl₃·7H₂O, MeOH | 70 | Low temperature ensures stereoselectivity |

| 6 | Ba(OH)₂, H₂O, 30°C | 50 | pH 12 minimizes lactam formation |

Enzymatic Biosynthesis from Prephenate

Prephenate Aminotransferase Pathway

In Nicotiana silvestris and Pseudomonas diminuta, prephenate aminotransferase catalyzes the transamination of prephenate to this compound using L-glutamate as the amino donor. This pathway dominates in organisms lacking the phenylpyruvate pathway for aromatic amino acid synthesis.

Reaction Mechanism

Optimization of Enzymatic Production

Enzyme extracts from N. silvestris cell cultures show maximal activity at pH 8.25 and 37°C. Key parameters include:

- Substrate Concentration : 1–10 mM prephenate ensures linear reaction rates without substrate inhibition.

- Cofactor Requirements : PLP (0.1 mM) and Mg²⁺ (5 mM) enhance activity 3-fold.

- Product Stabilization : Immediate acidification (pH < 3) converts this compound to phenylalanine for quantification.

Table 2: Enzymatic Synthesis Conditions and Yields

| Parameter | Optimal Value | Yield (μmol/min/mg) |

|---|---|---|

| pH | 8.25 | 0.45 |

| Temperature | 37°C | 0.41 |

| [Prephenate] | 5 mM | 0.49 |

| [L-Glutamate] | 20 mM | 0.52 |

Challenges in Stabilization and Isolation

pH-Dependent Decomposition Pathways

Stabilization Strategies

- Low-Temperature Processing : Reactions conducted below 30°C reduce lactamization rates.

- Barium Hydroxide-Mediated Hydrolysis : Partial hydrolysis at pH 12 yields spiroarogenate (>50% purity), which resists rearomatization.

- Lycopodium-Based Analogues : Saturated cyclohexane derivatives exhibit prolonged stability for structural studies.

Comparative Analysis of Preparation Methods

Yield and Scalability

Q & A

Q. What are the standard analytical techniques for quantifying L-Arogenate in plant or microbial samples?

Methodological Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, which separates and identifies aromatic amino acid precursors based on retention times and spectral properties. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation, particularly to distinguish this compound from its dehydration products (e.g., spiro-arogenate) . For enzymatic assays, coupled spectrophotometric methods monitoring NAD(P)H oxidation/reduction at 340 nm are used to track arogenate dehydrogenase activity .

Q. How do researchers validate the enzymatic specificity of arogenate dehydratase (ADT) in vitro?

Methodological Answer: ADT specificity is validated using substrate competition assays. Purified ADT is incubated with this compound and potential competing substrates (e.g., prephenate). Reaction products (L-phenylalanine, CO₂, H₂O) are quantified via HPLC or isotopically labeled tracers. Kinetic parameters (Km, Vmax) are calculated to confirm preferential substrate utilization . Negative controls include heat-denatured enzyme and reactions lacking cofactors (e.g., NAD⁺/NADP⁺ for dehydrogenases) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between enzymatic and non-enzymatic dehydration pathways of this compound?

Methodological Answer: Non-enzymatic dehydration of this compound to spiro-arogenate occurs at high temperatures (e.g., 100°C for 2 hours), while enzymatic dehydration by ADT proceeds under physiological conditions. To distinguish pathways, researchers use:

- Time-course experiments : Monitor product formation (spiro-arogenate vs. L-phenylalanine) under varying temperatures and enzyme concentrations .

- Isotopic labeling : Track ¹³C-labeled CO₂ release (enzymatic decarboxylation) versus non-enzymatic pathways .

- Structural modeling : Computational docking (e.g., Glide Schrödinger) predicts substrate-enzyme binding conformations, validating ADT’s catalytic role .

Q. How can structural biology techniques elucidate the bifunctionality of arogenate dehydrogenases utilizing both NAD⁺ and NADP⁺?

Methodological Answer: X-ray crystallography or cryo-EM of enzyme-cofactor-substrate complexes identifies binding pocket residues critical for cofactor specificity. For example, in Burkholderia cepacia, mutations at conserved NAD(P)-binding motifs (e.g., GXGXXG) alter cofactor preference. Comparative kinetic assays with NAD⁺/NADP⁺ and site-directed mutagenesis validate structural predictions .

Q. What strategies optimize experimental design for studying this compound flux in phenylalanine/tyrosine biosynthesis pathways?

Methodological Answer:

- Isotopic flux analysis : Use ¹³C-labeled glucose to trace carbon flow into this compound and downstream metabolites via GC-MS .

- Knockout mutants : Compare this compound accumulation in microbial/plant mutants lacking ADT or arogenate dehydrogenase vs. wild-type strains .

- Dynamic modeling : Integrate enzyme kinetic data (e.g., Vmax, Km) into metabolic network models (e.g., COPASI) to predict pathway bottlenecks .

Q. How do researchers address discrepancies in reported Km values for arogenate dehydratase across species?

Methodological Answer: Discrepancies arise from assay conditions (pH, temperature) or enzyme isoforms. Standardization involves:

- Buffered reaction systems : Use pH 7.0–8.0 (mimicking physiological conditions) and 25–37°C .

- Enzyme purity verification : SDS-PAGE and activity assays confirm absence of contaminating phosphatases/dehydrogenases .

- Inter-laboratory validation : Share purified enzyme samples and protocols for cross-validation .

Methodological Best Practices

Q. What quality controls ensure reproducibility in this compound-related enzymology studies?

Methodological Answer:

- Positive/Negative Controls : Include known substrates (e.g., prephenate) and inhibitors (e.g., phenylalanine analogs) .

- Data transparency : Report raw kinetic data, HPLC chromatograms, and NMR spectra in supplementary materials .

- Replicate experiments : Perform triplicate assays with statistical analysis (e.g., ANOVA) to account for biological variability .

Q. How should researchers document conflicting data on this compound stability in long-term storage?

Methodological Answer:

- Stability assays : Test this compound degradation in aqueous buffers (pH 5–9) at 4°C vs. −80°C over 1–4 weeks using HPLC .

- Lyophilization : Assess recovery rates post-freeze-drying and reconstitution .

- Metadata reporting : Document storage conditions, buffer composition, and degradation thresholds in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.